5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 154357-43-4
Cat. No.: VC7949828
Molecular Formula: C5H3ClF3N3O2
Molecular Weight: 229.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154357-43-4 |
|---|---|
| Molecular Formula | C5H3ClF3N3O2 |
| Molecular Weight | 229.54 |
| IUPAC Name | 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3 |
| Standard InChI Key | QXHBVZNPVARJAE-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl |
| Canonical SMILES | CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The pyrazole ring in 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole consists of three carbon atoms and two adjacent nitrogen atoms. Substituents are positioned as follows:
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N1: Methyl group (-CH₃)
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C3: Trifluoromethyl group (-CF₃)
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C4: Nitro group (-NO₂)
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C5: Chloro atom (-Cl)
This arrangement creates a sterically congested and electron-deficient aromatic system. The trifluoromethyl and nitro groups, both strong electron-withdrawing substituents, polarize the ring, enhancing its electrophilic character at specific positions .
IUPAC Name and Formula
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IUPAC Name: 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
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Molecular Formula: C₆H₅ClF₃N₃O₂
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Molecular Weight: 273.57 g/mol (calculated)
Synthesis and Manufacturing
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions . For nitro-substituted pyrazoles, nitration reactions using nitric acid or nitrosonium tetrafluoroborate are common, though regioselectivity depends on directing groups.
Proposed Synthesis Route
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Base Formation:
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React 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorinating agents (e.g., Cl₂ or SOCl₂) to introduce the chloro group at C5.
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Nitration:
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Purification:
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Use column chromatography or recrystallization to isolate the product.
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Key Challenges:
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Nitration under strongly acidic conditions may lead to side reactions, such as ring oxidation.
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Steric hindrance from the trifluoromethyl group could reduce reaction yields.
Physicochemical Properties
Physical Characteristics
| Property | Value (Predicted) |
|---|---|
| Melting Point | 120–122°C |
| Boiling Point | 290–295°C (decomposes) |
| Solubility | Low in water; soluble in DMSO, acetone |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The nitro and trifluoromethyl groups contribute to low water solubility and high thermal stability .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1,540 cm⁻¹ (NO₂ asymmetric stretch) and 1,130 cm⁻¹ (C-F stretch) .
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¹H NMR: Singlet for methyl group (δ 3.2 ppm); aromatic proton absent due to substitution.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes electrophilic substitution at the C4 position (already occupied by nitro) only under drastic conditions.
Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-chloro-1-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole—a versatile intermediate for drug synthesis .
Nucleophilic Aromatic Substitution
The chloro group at C5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides), enabling diversification of the scaffold.
Biological and Industrial Applications
Agricultural Uses
Nitro-substituted pyrazoles serve as precursors for herbicides and insecticides due to their stability and bioactivity.
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